molecular formula C41H33O4P B13105265 12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B13105265
M. Wt: 620.7 g/mol
InChI Key: HQXWVWDLJRWFAU-UHFFFAOYSA-N
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Description

12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a dioxaphosphocine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactionsCommon reagents used in these reactions include organophosphorus compounds, aromatic aldehydes, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to drive the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific arrangement of hydroxy and phenylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C41H33O4P

Molecular Weight

620.7 g/mol

IUPAC Name

12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C41H33O4P/c42-46(43)44-37-13-7-12-34-36(32-20-16-30(17-21-32)28-10-5-2-6-11-28)26-41(39(34)37)25-24-35-33(22-23-38(45-46)40(35)41)31-18-14-29(15-19-31)27-8-3-1-4-9-27/h1-6,8-12,14-23,36H,7,13,24-26H2,(H,42,43)

InChI Key

HQXWVWDLJRWFAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C1)C(CC34CCC5=C(C=CC(=C45)OP(=O)(O2)O)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9

Origin of Product

United States

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